Cas no 26086-33-9 (Hexanoic acid,2-ethyl-, 1,1'-[2-ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl]ester)

Hexanoic acid,2-ethyl-, 1,1'-[2-ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl]ester structure
26086-33-9 structure
Product Name:Hexanoic acid,2-ethyl-, 1,1'-[2-ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl]ester
CAS-nummer:26086-33-9
MF:C30H56O6
MW:512.762050628662
CID:253826
PubChem ID:14366844
Update Time:2025-04-19

Hexanoic acid,2-ethyl-, 1,1'-[2-ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl]ester Chemische en fysische eigenschappen

Naam en identificatie

    • Hexanoic acid,2-ethyl-, 1,1'-[2-ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl]ester
    • TRIMETHYLOLPROPANE TRIS(2-ETHYLHEXANOATE)
    • 1,1,1-Tris-hydroxymethyl-propan-tris-(2-ethyl-capronat)
    • Hexanoic acid,2-ethyl-,2-ethyl-2-(2-ethyl-1-oxohexyl)oxymethyl-1,3-propanediyl ester
    • trimethylolpropane tri(2-ethyl hexanoate)
    • TRIMETHYLOLPROPANE TRIETHYLHEXANOATE
    • SCHEMBL80648
    • Hexanoic acid, 2-ethyl-, triester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol
    • B952ZGW1IL
    • UNII-B952ZGW1IL
    • Hexanoic acid, 2-ethyl-, 1,1'-[2-ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester
    • Pelemol TMPO
    • 1,1,1-Trimethylolpropane tris(2-ethylhexanoate)
    • NS-308
    • DTXSID601021948
    • 2, 2-bis(2-ethylhexanoyloxymethyl)butyl 2-ethylhexanoate
    • 26086-33-9
    • Hexanoic acid,2-ethyl-,1,1'-[2-ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl]ester
    • Hexanoic acid, 2-ethyl-, 2-ethyl-2-(((2-ethyl-1-oxohexyl)oxy)methyl)-1,3-propanediyl ester
    • Q27274531
    • TRIMETHYLOLPROPANE TRIETHYLHEXANOATE [INCI]
    • Nikkol Trialan-308
    • 2,2-bis(2-ethylhexanoyloxymethyl)butyl 2-ethylhexanoate
    • Hexanoic acid, 2-ethyl-, 1,1'-(2-ethyl-2-(((2-ethyl-1-oxohexyl)oxy)methyl)-1,3-propanediyl) ester
    • 2-Ethyl-2-(((1-oxo-2-ethylhexyl)oxy)methyl)-1,3-propanediyl 2-ethylhexanoate
    • Inchi: 1S/C30H56O6/c1-8-15-18-24(11-4)27(31)34-21-30(14-7,22-35-28(32)25(12-5)19-16-9-2)23-36-29(33)26(13-6)20-17-10-3/h24-26H,8-23H2,1-7H3
    • InChI-sleutel: QOOJEEZYYXGPAO-UHFFFAOYSA-N
    • LACHT: O(C(C(CC)CCCC)=O)CC(COC(C(CC)CCCC)=O)(COC(C(CC)CCCC)=O)CC

Berekende eigenschappen

  • Exacte massa: 512.40800
  • Monoisotopische massa: 512.40768950g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 39
  • Aantal draaibare bindingen: 19
  • Complexiteit: 160
  • Aantal covalent gebonden eenheden: 4
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 3
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: none
  • Topologisch pooloppervlak: 78.9Ų

Experimentele eigenschappen

  • Kleur/vorm: 未确定
  • PSA: 78.90000
  • LogboekP: 7.66160
  • Oplosbaarheid: 未确定

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